Sms2-IN-1 -

Sms2-IN-1

Catalog Number: EVT-8235723
CAS Number:
Molecular Formula: C34H37F6N3O5
Molecular Weight: 681.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sms2-IN-1 is synthesized primarily for research purposes and is classified as a sphingomyelin synthase inhibitor. Sphingomyelin synthase 2, the target of Sms2-IN-1, plays a vital role in maintaining cellular lipid homeostasis and membrane integrity. The compound's classification as an inhibitor positions it within a broader category of pharmacological agents aimed at modulating lipid metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sms2-IN-1 typically involves organic synthesis techniques that may include:

  • Reagents: Common reagents used in the synthesis include various alkyl chains and functional groups that can be modified to enhance binding affinity to sphingomyelin synthase 2.
  • Reaction Conditions: The synthesis may require specific temperature and pressure conditions to optimize yield and purity.
  • Purification: Post-synthesis, the compound is usually purified using chromatography techniques to isolate the desired product from by-products.

Detailed methodologies are often documented in scientific literature, showcasing the step-by-step process of synthesizing Sms2-IN-1.

Molecular Structure Analysis

Structure and Data

The molecular structure of Sms2-IN-1 includes several key features:

  • Functional Groups: The presence of amine and hydroxyl groups which may contribute to its inhibitory activity.
  • Molecular Weight: The molecular weight is typically calculated based on its constituent atoms, which can be confirmed through mass spectrometry.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be utilized to elucidate the three-dimensional structure of Sms2-IN-1, providing insights into its binding interactions with sphingomyelin synthase 2.
Chemical Reactions Analysis

Reactions and Technical Details

Sms2-IN-1 undergoes specific chemical reactions that are pivotal for its function as an inhibitor:

  • Inhibition Mechanism: The compound competes with natural substrates (ceramide and phosphatidylcholine) for binding to sphingomyelin synthase 2, thereby reducing the production of sphingomyelin.
  • Kinetic Studies: Enzyme kinetics studies can provide data on the inhibitory constants (IC50 values), which indicate the potency of Sms2-IN-1 against sphingomyelin synthase 2.

These reactions are often analyzed using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Mechanism of Action

Process and Data

The mechanism of action for Sms2-IN-1 involves:

  1. Binding Affinity: The compound binds to the active site of sphingomyelin synthase 2, inhibiting its enzymatic activity.
  2. Substrate Competition: By mimicking substrate structures, Sms2-IN-1 decreases the availability of ceramide for conversion into sphingomyelin.
  3. Impact on Lipid Metabolism: This inhibition leads to altered levels of sphingolipids within cells, which can have downstream effects on cellular signaling pathways related to inflammation and lipid metabolism.

Quantitative data from kinetic assays provide insight into the efficiency and effectiveness of Sms2-IN-1 as an inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Sms2-IN-1 include:

  • Solubility: Typically assessed in various solvents to determine suitability for biological assays.
  • Stability: Evaluated under different pH levels and temperatures to ensure reliability during experiments.

Chemical properties may include:

  • pKa Values: Relevant for understanding ionization at physiological pH.
  • LogP Values: Indicative of lipophilicity, which affects membrane permeability.

These properties are crucial for predicting the behavior of Sms2-IN-1 in biological systems.

Applications

Scientific Uses

Sms2-IN-1 has several applications in scientific research:

  • Lipid Metabolism Studies: Used to investigate the role of sphingomyelin in cellular processes and diseases such as atherosclerosis.
  • Drug Development: Serves as a lead compound for developing new therapeutic agents targeting lipid-related disorders.
  • Biochemical Assays: Employed in assays designed to measure sphingomyelin synthase activity, contributing to our understanding of enzyme regulation.
Introduction to Sphingomyelin Synthase 2 (Sphingomyelin Synthase 2) as a Therapeutic Target

Sphingomyelin Synthase 2 is an integral membrane enzyme that catalyzes the final step of sphingomyelin biosynthesis, transferring the phosphocholine head group from phosphatidylcholine to ceramide. This reaction yields sphingomyelin and diacylglycerol, positioning Sphingomyelin Synthase 2 as a critical regulator of membrane lipid composition and signaling lipid homeostasis [4]. Unlike its isoform Sphingomyelin Synthase 1, which resides predominantly in the Golgi apparatus, Sphingomyelin Synthase 2 localizes to the plasma membrane, enabling its direct influence on plasma membrane sphingomyelin content and lipid raft dynamics [4] [9]. This strategic localization underpins its physiological and pathophysiological significance, making it an attractive target for pharmacological modulation in several disease states, including cardiovascular, metabolic, and thrombotic disorders. The development of specific Sphingomyelin Synthase 2 inhibitors, such as Sms2-IN-1, represents a promising therapeutic strategy aimed at correcting the lipid imbalances and signaling dysfunctions associated with these conditions.

Biochemical Role of Sphingomyelin Synthase 2 in Sphingolipid Metabolism

Sphingomyelin Synthase 2 functions as a pivotal branch point enzyme in sphingolipid metabolism, directly governing the metabolic flux between ceramide and sphingomyelin. By converting ceramide to sphingomyelin, Sphingomyelin Synthase 2 reduces cellular ceramide levels while simultaneously increasing sphingomyelin and generating diacylglycerol [4] [7]. This biochemical activity places Sphingomyelin Synthase 2 at the center of the "sphingomyelin cycle," a critical metabolic pathway regulating the balance between these bioactive lipids. The consequences of altered Sphingomyelin Synthase 2 activity are profound: increased activity elevates sphingomyelin levels within the plasma membrane's outer leaflet, influencing membrane fluidity, microdomain formation, and signal transduction efficiency. Conversely, genetic ablation or pharmacological inhibition of Sphingomyelin Synthase 2 shifts this balance towards ceramide accumulation, a lipid mediator associated with cellular stress responses, apoptosis, and insulin resistance [6] [7]. Tissue-specific studies reveal that hepatic Sphingomyelin Synthase 2 significantly contributes to plasma sphingomyelin levels. Sphingomyelin Synthase 2 liver-specific transgenic mice exhibit a 29% increase in plasma sphingomyelin, whereas Sphingomyelin Synthase 2 knockout mice demonstrate a 25-28% reduction, underscoring the enzyme's major role in systemic sphingomyelin homeostasis [1].

Sphingomyelin Synthase 2 in Lipid Raft Dynamics and Membrane Signaling

The plasma membrane is a heterogeneous environment where sphingomyelin and cholesterol coalesce to form specialized microdomains termed lipid rafts. These ordered platforms facilitate the spatial organization of signaling proteins and receptors, enabling efficient signal transduction. Sphingomyelin Synthase 2, by synthesizing sphingomyelin directly within the plasma membrane, critically influences the biophysical properties and stability of these rafts [2] [5]. Sphingomyelin possesses unique biophysical characteristics compared to glycerophospholipids, primarily due to its saturated acyl chains and capacity for extensive intermolecular hydrogen bonding via its amide and hydroxyl groups [2] [8]. This allows sphingomyelin to form tightly packed, liquid-ordered phases, particularly in the presence of cholesterol.

Sphingomyelin Synthase 2 activity directly modulates the sphingomyelin-to-ceramide ratio on the plasma membrane. Elevated sphingomyelin levels promote larger, more stable raft domains. In contrast, Sphingomyelin Synthase 2 deficiency or inhibition increases ceramide, a lipid that disrupts raft integrity by altering membrane curvature and promoting domain dissociation [5]. Advanced imaging techniques, including super-resolution microscopy and single fluorescent molecule tracking, have visualized the dynamic nature of these domains. For instance, glycosylphosphatidylinositol-anchored proteins (GPI-APs) like CD59 form transient dimers within sphingomyelin/cholesterol-enriched rafts with lifetimes around 160 milliseconds; cholesterol depletion or sphingomyelin reduction significantly shortens this lifetime, demonstrating the reliance of stable signaling complexes on the lipid environment shaped by enzymes like Sphingomyelin Synthase 2 [2]. Consequently, Sphingomyelin Synthase 2 activity regulates the partitioning and function of numerous signaling proteins within rafts, including Src family kinases, G-proteins, and growth factor receptors, thereby influencing downstream signaling cascades critical for cell survival, proliferation, migration, and stress responses [2] [9].

Table 1: Impact of Sphingomyelin Synthase 2 Activity on Membrane Properties and Signaling

Sphingomyelin Synthase 2 Activity LevelSphingomyelin/Ceramide RatioLipid Raft CharacteristicsSignaling Consequences
High (Overexpression/Activation)IncreasedLarger, more stable domains; Enhanced orderStabilization of raft-associated receptors (e.g., GPI-APs, growth factor receptors); Potentiated proliferative/survival signals
Low (Knockout/Inhibition)Decreased (Ceramide increased)Disrupted integrity; Reduced stability; Smaller domainsImpaired receptor clustering; Attenuated signaling through pathways like PI3K/Akt and PLCγ; Enhanced stress signaling/apoptosis
Physiological (Wild-type)BalancedDynamic nanodomains; Moderate stabilityBalanced signal transduction appropriate for cellular context

Pathophysiological Implications of Sphingomyelin Synthase 2 Dysregulation

Dysregulated Sphingomyelin Synthase 2 expression or activity is mechanistically linked to the pathogenesis of several chronic diseases. Altered sphingomyelin metabolism influences processes central to atherosclerosis, metabolic syndrome, and thrombosis, primarily through effects on membrane properties, lipoprotein metabolism, inflammatory signaling, and cellular activation states.

Atherosclerosis and Plasma Lipoprotein Aggregation

Sphingomyelin Synthase 2 plays a significant role in atherogenesis through multiple mechanisms. Primarily, it regulates plasma sphingomyelin levels, which directly influence the atherogenic potential of lipoproteins. Sphingomyelin Synthase 2 liver-specific transgenic mice exhibit significantly elevated plasma sphingomyelin levels (29% increase), while Sphingomyelin Synthase 2 knockout mice show a reduction (25-28% decrease) compared to wild-type littermates [1]. This modulation is crucial because sphingomyelin enrichment in low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) particles enhances their susceptibility to aggregation, particularly following exposure to arterial wall sphingomyelinase [1] [3]. Mammalian sphingomyelinase hydrolyzes sphingomyelin within these lipoproteins to ceramide, a process that promotes lipoprotein aggregation and retention within the subendothelial space of arteries—a critical initiating event in atherosclerosis [1] [6].

Furthermore, Sphingomyelin Synthase 2 activity impacts cholesterol efflux, a key step in reverse cholesterol transport. Plasma from Sphingomyelin Synthase 2 knockout mice promotes cholesterol efflux from macrophages, whereas plasma from Sphingomyelin Synthase 2 liver-specific transgenic mice inhibits it [1]. This effect correlates with changes in apolipoprotein E (apoE) levels; Sphingomyelin Synthase 2 deficiency increases plasma apoE (2.0-fold), while liver-specific overexpression decreases it (1.8-fold) [1]. ApoE is vital for cholesterol efflux and clearance, suggesting Sphingomyelin Synthase 2 negatively regulates this protective pathway. Beyond lipid metabolism, Sphingomyelin Synthase 2 contributes to endothelial cell dysfunction, an early atherogenic event. Oxidative stress (e.g., via H₂O₂) upregulates Sphingomyelin Synthase 2 expression in endothelial cells. Overexpression of Sphingomyelin Synthase 2 exacerbates H₂O₂-induced endothelial dysfunction, promoting apoptosis and increasing adhesion molecule expression, thereby facilitating monocyte adhesion [3]. This effect involves activation of the Wnt/β-catenin signaling pathway, as pharmacological inhibition of Sphingomyelin Synthase 2 activity reduces β-catenin levels and attenuates endothelial dysfunction [3]. Consequently, Sphingomyelin Synthase 2 inhibition represents a strategy to reduce plasma sphingomyelin, decrease lipoprotein aggregation, enhance cholesterol efflux, and protect endothelial function.

Metabolic Syndrome and Insulin Resistance

Sphingomyelin Synthase 2 deficiency or inhibition confers protection against diet-induced metabolic dysfunction, highlighting its role in glucose and lipid homeostasis. Sphingomyelin Synthase 2 knockout mice exhibit improved whole-body glucose utilization and enhanced insulin sensitivity, particularly when challenged with a high-fat diet [7]. Kinetic studies using the radiolabeled glucose tracer ¹⁸F-2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG) demonstrated accelerated blood glucose clearance and increased glucose uptake specifically in insulin-target tissues like skeletal muscle in Sphingomyelin Synthase 2 knockout mice compared to wild-type controls [7]. This enhanced glucose uptake occurs concomitantly with augmented insulin signaling, evidenced by increased phosphorylation of key insulin signaling nodes (e.g., Akt) in skeletal muscle, white adipose tissue, and liver of Sphingomyelin Synthase 2 knockout mice [7].

The metabolic benefits of Sphingomyelin Synthase 2 deficiency appear complex and involve both direct and indirect mechanisms. While hepatic Sphingomyelin Synthase 2 deletion alone did not significantly improve glucose tolerance in high-fat diet-fed mice, whole-body knockout did, suggesting extra-hepatic tissues, particularly skeletal muscle, are major sites for the improved metabolic phenotype [7]. Interestingly, Sphingomyelin Synthase 2 knockout markedly elevates plasma levels of very-long-chain fatty acid (VLCFA)-containing ceramides. While ceramides, especially those with long-chain fatty acids, are often associated with insulin resistance, the specific role of VLCFA-ceramides is less clear. It is hypothesized that these specific ceramides might act as signaling molecules or reflect altered sphingolipid flux that indirectly promotes insulin sensitivity in peripheral tissues [7]. Sphingomyelin Synthase 2 deficiency also protects against hepatic steatosis by modulating key regulators of fatty acid uptake. Downregulation of cluster of differentiation 36 (CD36/FAT) and caveolin 1 expression in the liver of Sphingomyelin Synthase 2 knockout mice reduces fatty acid influx and lipid droplet accumulation, mitigating high-fat diet-induced fatty liver disease [7] [9]. Therefore, inhibiting Sphingomyelin Synthase 2 emerges as a potential strategy to combat obesity, insulin resistance, and non-alcoholic fatty liver disease.

Table 2: Metabolic Effects of Sphingomyelin Synthase 2 Deficiency in Mouse Models

Metabolic ParameterObservation in Sphingomyelin Synthase 2 Knockout vs. Wild-TypeProposed Mechanism
Plasma Glucose ClearanceAccelerated clearance under normal and high-fat dietEnhanced glucose uptake in skeletal muscle and other insulin-target tissues
Tissue Insulin SignalingIncreased phosphorylation of Akt in muscle, fat, and liverImproved insulin receptor substrate signaling downstream
Hepatic SteatosisReduced lipid accumulation on high-fat dietDownregulation of hepatic CD36/FAT and caveolin 1, reducing fatty acid uptake
Plasma SphingolipidsDecreased sphingomyelin; Increased VLCFA-ceramidesShift in sphingolipid metabolism due to blocked ceramide conversion to SM
Adipose Tissue InflammationReduced macrophage infiltration and pro-inflammatory cytokine expressionImproved systemic insulin sensitivity; Reduced lipid spillover

Thrombotic Disorders and Platelet Activation

Sphingomyelin Synthase 2 is a critical positive regulator of platelet activation and thrombus formation. Platelets express Sphingomyelin Synthase 2, and its level is significantly elevated in patients with acute coronary syndrome and portal hypertension compared to healthy controls [9]. Genetic deletion of Sphingomyelin Synthase 2 in mice (Sphingomyelin Synthase 2 knockout) or pharmacological inhibition using the Sphingomyelin Synthase 2 inhibitor D609 in wild-type platelets results in markedly impaired platelet responsiveness. Sphingomyelin Synthase 2-deficient platelets exhibit reduced aggregation in response to various agonists (thrombin, collagen, adenosine diphosphate), defective spreading on fibrinogen matrices, diminished clot retraction capacity, and impaired thrombus formation in vivo [9].

The mechanism underlying this hypo-responsiveness involves the disruption of key platelet activation signaling pathways downstream of the glycoprotein IIb/IIIa (integrin αIIbβ3) and glycoprotein VI receptors. Specifically, Sphingomyelin Synthase 2 deficiency or inhibition attenuates the phosphorylation and activation of phospholipase C gamma (PLCγ), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt) [9]. These signaling molecules are crucial for inside-out activation of integrin αIIbβ3 (the fibrinogen receptor), granule secretion, thromboxane A2 generation, and actin cytoskeletal reorganization necessary for stable platelet adhesion and aggregation. Sphingomyelin Synthase 2 likely facilitates the assembly of signaling complexes within lipid rafts on the platelet plasma membrane. Loss of Sphingomyelin Synthase 2 activity disrupts raft integrity, potentially preventing the efficient coupling of agonist receptors to their downstream effectors like PLCγ. Furthermore, Sphingomyelin Synthase 2 deficiency reduces the expression of total and active integrin αIIbβ3 on the platelet surface and decreases the levels of membrane-cytoskeletal linking proteins like ezrin and radixin (ERM proteins) and β-actin [9]. This suggests Sphingomyelin Synthase 2 is essential for maintaining the structural and functional integrity of the platelet membrane and its connection to the cytoskeleton, both vital for full platelet activation. The upregulation of Sphingomyelin Synthase 2 in platelets from thrombotic patients and the anti-thrombotic effect of its inhibition highlight Sphingomyelin Synthase 2 as a promising target for novel antiplatelet therapies, particularly for conditions like acute coronary syndrome and portal hypertension-associated thrombosis where current therapies may be insufficient or carry bleeding risks [9].

Properties

Product Name

Sms2-IN-1

IUPAC Name

(1-methylcyclopropyl) 4-[3-[3-[[3,5-bis(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxoquinolin-4-yl]oxypropyl]piperidine-1-carboxylate

Molecular Formula

C34H37F6N3O5

Molecular Weight

681.7 g/mol

InChI

InChI=1S/C34H37F6N3O5/c1-32(12-13-32)48-31(46)43-14-10-21(11-15-43)7-6-16-47-28-25-8-4-5-9-26(25)42(3)30(45)27(28)29(44)41(2)20-22-17-23(33(35,36)37)19-24(18-22)34(38,39)40/h4-5,8-9,17-19,21H,6-7,10-16,20H2,1-3H3

InChI Key

JDQOICVJUDEXEQ-UHFFFAOYSA-N

SMILES

CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=CC=CC=C43)C)C(=O)N(C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=CC=CC=C43)C)C(=O)N(C)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.